molecular formula C7H5Cl2F B6323290 3,5-Dichloro-2-fluorotoluene CAS No. 146948-70-1

3,5-Dichloro-2-fluorotoluene

Cat. No.: B6323290
CAS No.: 146948-70-1
M. Wt: 179.02 g/mol
InChI Key: GSCWHXKTPRMGSF-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-fluorotoluene is an organic compound that belongs to the group of halogenated toluenes. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a toluene ring. The molecular formula of this compound is C7H5Cl2F, and it has a molecular weight of 179.02 g/mol. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-fluorotoluene can be achieved through various methods. One common method involves the halogenation of toluene derivatives. For example, the chlorination and fluorination of toluene can be carried out using appropriate reagents and catalysts under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, fluorination, and purification to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-fluorotoluene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

    Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding toluene derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

Major Products Formed

    Substitution: Formation of various substituted toluenes.

    Oxidation: Formation of dichlorofluorobenzoic acids.

    Reduction: Formation of dichlorofluorotoluenes.

Scientific Research Applications

3,5-Dichloro-2-fluorotoluene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and other bioactive molecules.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-fluorotoluene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The presence of halogen atoms in the molecule enhances its reactivity and binding affinity to target proteins and receptors .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-fluorotoluene: This compound has a similar structure but with different positions of the chlorine and fluorine atoms.

    3,5-Dichlorotoluene: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

    2,4-Dichloro-1-fluorobenzene: Similar halogenation pattern but lacks the methyl group present in toluene derivatives.

Uniqueness

3,5-Dichloro-2-fluorotoluene is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms in specific positions enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

1,5-dichloro-2-fluoro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCWHXKTPRMGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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